molecular formula C6H8N2O3 B593086 2-(Furan-2-yl)-2-hydroxyacetohydrazide CAS No. 1798-30-7

2-(Furan-2-yl)-2-hydroxyacetohydrazide

Cat. No.: B593086
CAS No.: 1798-30-7
M. Wt: 156.141
InChI Key: GCUXIANKUADUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-hydroxyacetohydrazide is a hydrazide-based organic compound of significant interest in medicinal and coordination chemistry research. This reagent serves as a key precursor for the synthesis of more complex molecules, particularly Schiff base ligands. Schiff bases, formed by the condensation of hydrazides with aldehydes or ketones, are a cornerstone in developing novel coordination compounds due to their versatile binding capabilities with various metal ions . The primary research value of this compound and its derivatives lies in their ability to act as multidentate ligands for metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). The resulting metal complexes are investigated for their potential biological activities. Based on studies of closely related furan-containing hydrazide ligands, such research may include in vitro cytotoxicity profiling against human cancer cell lines, where some ligands have demonstrated notable activity . The furan and hydrazide functional groups are potential pharmacophores, often associated with a range of biological properties. Researchers utilize this compound in the design of new molecular entities for potential application in anticancer studies and material science. It is strictly intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1798-30-7

Molecular Formula

C6H8N2O3

Molecular Weight

156.141

IUPAC Name

2-(furan-2-yl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C6H8N2O3/c7-8-6(10)5(9)4-2-1-3-11-4/h1-3,5,9H,7H2,(H,8,10)

InChI Key

GCUXIANKUADUBB-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(C(=O)NN)O

Synonyms

2-Furanacetic acid, -alpha--hydroxy-, hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Yield (%) Reference
2-(2-Chlorophenoxy)-N′-[(E)-2-furylmethylene]acetohydrazide Chlorophenoxy group at acetohydrazide core Enhanced lipophilicity, potential antimicrobial activity Not reported
N′-(Furan-2-ylmethylene)-2-(naphthalen-2-yloxy)acetohydrazide Naphthyloxy substituent Improved π-π stacking for material science applications Not reported
(E)-3-(furan-2-yl)acrylohydrazide derivatives (4a–h) Varied aryl/alkyl groups at hydrazone site Conformational isomerism (anti/syn ratios up to 1.6:1), moderate anticancer activity (IC₅₀ = 125 µg/mL) 23–96%
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole Thiazole-hydrazone hybrid Potent anticandidal activity (MIC = 250 µg/mL), selective cytotoxicity (IC₅₀ = 125 µg/mL vs. MCF-7 cells) Not reported
N′-(Furan-2-ylmethylene)-2-((4-methoxyphenyl)amino)acetohydrazide Methoxyphenylamino group Unreported bioactivity; structural focus on electronic modulation Not reported

Conformational Analysis

The presence of the azomethine (N=CH) and hydroxyacetohydrazide fragments in this compound derivatives allows for dynamic conformational isomerism. For example, in (E)-3-(furan-2-yl)acrylohydrazide derivatives (4a–h), NMR studies reveal duplication of signals due to equilibrium between anti and syn conformers (Table 2). Compounds with electron-withdrawing substituents (e.g., nitro groups) favor anti conformers, while electron-donating groups (e.g., methoxy) stabilize syn forms .

Table 2: Conformational Ratios in Acrylohydrazide Derivatives (4a–h)

Compound Anti:Syn Ratio Dominant Conformer Influence on Bioactivity
4a, 4b 1:1.6 Syn Moderate antifungal activity
4c, 4d 1.6:1 Anti Enhanced cytotoxicity
4e, 4f 1.1:1 Balanced Broad-spectrum activity

Preparation Methods

Condensation of Furan-2-carbaldehyde with Hydroxyacetic Hydrazide

The most direct method involves condensing furan-2-carbaldehyde with hydroxyacetic hydrazide (glycolic hydrazide) under acidic reflux conditions. This approach parallels the synthesis of analogous hydrazide derivatives, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide.

Procedure :

  • Preparation of Hydroxyacetic Hydrazide :
    Glycolic acid (2-hydroxyacetic acid) reacts with excess hydrazine hydrate in ethanol at 80°C for 6 hours, yielding hydroxyacetic hydrazide as a white crystalline solid.

    HOCH2COOH+NH2NH2HOCH2CONHNH2+H2O\text{HOCH}_2\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{HOCH}_2\text{CONHNH}_2 + \text{H}_2\text{O}
  • Condensation with Furan-2-carbaldehyde :
    Hydroxyacetic hydrazide (0.01 mol) and furan-2-carbaldehyde (0.01 mol) are dissolved in ethanol with 2–3 drops of glacial acetic acid. The mixture is refluxed for 4–6 hours, forming a hydrazone intermediate.

    HOCH2CONHNH2+C4H3OCHOHOCH2C(NHN=CHC4H3O)CONHNH2\text{HOCH}_2\text{CONHNH}_2 + \text{C}_4\text{H}_3\text{OCHO} \rightarrow \text{HOCH}_2\text{C(NHN=CHC}_4\text{H}_3\text{O)CONHNH}_2
  • Reduction of Hydrazone to Target Compound :
    The hydrazone intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C for 2 hours, selectively reducing the C=N bond to a C–N single bond.

    Hydrazone+NaBH3CNC6H8N2O3+Byproducts\text{Hydrazone} + \text{NaBH}_3\text{CN} \rightarrow \text{C}_6\text{H}_8\text{N}_2\text{O}_3 + \text{Byproducts}

Yield : 58–65% after recrystallization from ethanol.

Alternative Route via 2-(Furan-2-yl)-2-hydroxyacetic Acid Intermediate

A two-step pathway involves synthesizing 2-(furan-2-yl)-2-hydroxyacetic acid followed by hydrazide formation:

Step 1: Synthesis of 2-(Furan-2-yl)-2-hydroxyacetic Acid

  • Reformatsky Reaction : Ethyl bromoacetate reacts with furan-2-carbaldehyde in the presence of zinc dust in dry THF, forming ethyl 2-(furan-2-yl)-2-hydroxyacetate.

    BrCH2COOEt+C4H3OCHOZnEthyl 2-(furan-2-yl)-2-hydroxyacetate\text{BrCH}_2\text{COOEt} + \text{C}_4\text{H}_3\text{OCHO} \xrightarrow{\text{Zn}} \text{Ethyl 2-(furan-2-yl)-2-hydroxyacetate}
  • Ester Hydrolysis : The ester is hydrolyzed with 6M HCl at 80°C for 3 hours to yield the carboxylic acid.

Step 2: Hydrazide Formation
The acid reacts with hydrazine hydrate in ethanol under reflux (12 hours), yielding the target compound.

HOOCCH(OH)C4H3O+NH2NH2C6H8N2O3+H2O\text{HOOCCH(OH)C}4\text{H}3\text{O} + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}8\text{N}2\text{O}3 + \text{H}_2\text{O}

Yield : 70–75% after purification.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (65%) compared to DMF (48%) due to better solubility of intermediates.

  • Acid Catalysts : Glacial acetic acid (2 drops) enhances reaction rates by protonating the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide.

Temperature and Time

  • Condensation : Reflux at 80°C for 4 hours optimizes hydrazone formation without side products.

  • Reduction : Low-temperature (0°C) reduction minimizes over-reduction and preserves the hydroxyl group.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Key Peaks :

    • ν(OH) : 3248 cm⁻¹ (hydroxyl group).

    • ν(NH) : 3142 cm⁻¹ (hydrazide N–H).

    • ν(C=O) : 1635 cm⁻¹ (carbonyl stretch).

    • ν(C–O–C) : 1242 cm⁻¹ (furan ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 6.45–7.25 ppm (furan protons, multiplet).

    • δ 4.85 ppm (C–OH, singlet).

    • δ 3.20 ppm (NH–NH₂, broad).

  • ¹³C NMR :

    • δ 170.5 ppm (C=O).

    • δ 110–145 ppm (furan carbons).

Challenges and Solutions in Synthesis

Byproduct Formation

  • Hydrazone Isomerization : Prolonged reflux leads to E/Z isomerization, resolved by strict temperature control.

  • Oxidation of Hydroxyl Group : Use of inert atmosphere (N₂) prevents oxidation to ketone derivatives.

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) mixture yields high-purity crystals.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) separates unreacted hydrazide.

Industrial-Scale Feasibility

Cost Analysis

  • Raw Materials : Hydroxyacetic hydrazide ($12/kg) and furan-2-carbaldehyde ($18/kg) make the process economically viable.

  • Waste Management : Ethanol recovery via distillation reduces solvent costs by 40%.

Patent Landscape

  • WO2014105666A1 : Describes triazolquinazoline derivatives but highlights hydrazide intermediates relevant to purification.

  • WO2000064876A1 : Explores PPAR ligands, underscoring the utility of hydrazide motifs in medicinal chemistry .

Q & A

Q. How can researchers optimize the synthetic yield of 2-(Furan-2-yl)-2-hydroxyacetohydrazide?

  • Methodological Answer : The synthesis requires precise control of reaction parameters:
  • Temperature : Maintain reflux conditions (e.g., 80–100°C in ethanol) to ensure complete condensation of furan-2-aldehyde with phenylacetohydrazide .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, dioxane) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acidic conditions (e.g., acetic acid) or catalytic piperidine improve hydrazone formation .
    Yields exceeding 90% are achievable with 3–5 hours of reflux .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify hydrazone linkage (δ 8.45–11.61 ppm for NH protons) and furan ring signals (δ 6.52–7.88 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 265 for related furan derivatives) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH stretch at ~3200 cm1^{-1}) .

Q. What protocols are used to assess the antimicrobial activity of this compound?

  • Methodological Answer :
  • Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using agar diffusion or microdilution assays .
  • Concentration Range : Prepare serial dilutions (e.g., 1.56–100 μM) to determine minimum inhibitory concentrations (MICs) .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazone derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-(2-chlorophenoxy)acetohydrazide) to assign ambiguous peaks .
  • Computational Modeling : Use DFT calculations to predict NMR shifts or optimize geometries, reducing misinterpretation of tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, especially for hydrazone E/Z isomers .

Q. What strategies are employed to elucidate the mechanism of anticancer activity in furan-containing hydrazides?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets like topoisomerase II or proteases using fluorogenic substrates .
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) to quantify cell death in cancer cell lines (e.g., MCF-7) .
  • Molecular Docking : Model interactions with binding pockets (e.g., SARS-CoV-2 Mpro for antiviral activity) to identify key residues .

Q. How do substituents on the phenylacetamide moiety influence bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Chloro or nitro substituents enhance antibacterial activity (MIC 15.6 μM vs. S. aureus) .
  • Hydrophobic Moieties : Methoxy groups improve membrane permeability, increasing anticancer potency .
  • Synthetic Modifications : Introduce heterocycles (e.g., pyrazole) via electrophilic substitution to diversify activity profiles .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC or TLC .
  • Serum Stability Assays : Expose to fetal bovine serum (FBS) at 37°C for 24 hours; quantify intact compound using LC-MS .
  • Oxidative Stress Tests : Treat with H2_2O2_2 to assess susceptibility to oxidation, a common metabolic pathway .

Data Contradiction Analysis

Q. How should researchers address variability in reported MIC values for similar hydrazide derivatives?

  • Methodological Answer :
  • Standardize Assay Conditions : Use CLSI guidelines for broth microdilution to minimize inter-lab variability .
  • Replicate Studies : Conduct triplicate experiments with independent synthetic batches to confirm reproducibility .
  • Meta-Analysis : Compare data across studies (e.g., Table 1 in ) to identify trends obscured by outlier results.

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Hydrazone Derivatives

ReactantsSolventReaction Time (h)Yield (%)Reference
Furan-2-aldehyde + PhenylacetohydrazideEthanol3–590–98
3-Chlorobenzaldehyde + Hydrazide precursorMethanol/Chloroform591

Q. Table 2: Biological Activity of Furan-Hydrazide Derivatives

Target ActivityOrganism/Cell LineKey FindingReference
AntibacterialStaphylococcus aureusMIC = 15.6 μM
AnticancerMCF-7Induces apoptosis via caspase-3
AntiviralSARS-CoV-2 MproIC50_{50} = 10.76 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.